molecular formula C16H11BrN2O3 B12854177 [2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 561027-72-3

[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate

Cat. No.: B12854177
CAS No.: 561027-72-3
M. Wt: 359.17 g/mol
InChI Key: JDXXZGUTEZEIKQ-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-2-oxoethyl 5-bromonicotinate is a compound that belongs to the class of organic compounds known as indoles and derivatives. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The compound features an indole moiety linked to a nicotinate group, which is further substituted with a bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)-2-oxoethyl 5-bromonicotinate typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Esterification: The final step involves the esterification of the indole derivative with 5-bromonicotinic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of 2-(1H-Indol-3-yl)-2-oxoethyl 5-bromonicotinate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing reaction times and costs. This can include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the nicotinate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-ethanol derivatives.

Scientific Research Applications

2-(1H-Indol-3-yl)-2-oxoethyl 5-bromonicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s indole moiety is known for its biological activity, making it a valuable tool in the study of enzyme inhibitors and receptor ligands.

    Medicine: Research into its potential therapeutic applications includes its use as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-2-oxoethyl 5-bromonicotinate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth.

    Pathways Involved: The compound’s effects can be mediated through pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival, or the NF-κB pathway, which regulates inflammation and immune responses.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)-2-oxoethyl nicotinate: Lacks the bromine substitution, which may affect its biological activity and reactivity.

    2-(1H-Indol-3-yl)-2-oxoethyl 5-chloronicotinate: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and biological effects.

    2-(1H-Indol-3-yl)-2-oxoethyl 5-fluoronicotinate: Contains a fluorine atom, which can significantly impact its pharmacokinetics and pharmacodynamics.

Uniqueness

The presence of the bromine atom in 2-(1H-Indol-3-yl)-2-oxoethyl 5-bromonicotinate can enhance its reactivity in substitution reactions and may also influence its biological activity by altering its interaction with molecular targets. This makes it a unique and valuable compound for various applications in research and industry.

Properties

CAS No.

561027-72-3

Molecular Formula

C16H11BrN2O3

Molecular Weight

359.17 g/mol

IUPAC Name

[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate

InChI

InChI=1S/C16H11BrN2O3/c17-11-5-10(6-18-7-11)16(21)22-9-15(20)13-8-19-14-4-2-1-3-12(13)14/h1-8,19H,9H2

InChI Key

JDXXZGUTEZEIKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)COC(=O)C3=CC(=CN=C3)Br

solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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